3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2091699-63-5
VCID: VC4722699
InChI: InChI=1S/C8H8O2/c1-2-7-3-8(4-7,5-7)6(9)10/h1H,3-5H2,(H,9,10)
SMILES: C#CC12CC(C1)(C2)C(=O)O
Molecular Formula: C8H8O2
Molecular Weight: 136.15

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid

CAS No.: 2091699-63-5

Cat. No.: VC4722699

Molecular Formula: C8H8O2

Molecular Weight: 136.15

* For research use only. Not for human or veterinary use.

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid - 2091699-63-5

Specification

CAS No. 2091699-63-5
Molecular Formula C8H8O2
Molecular Weight 136.15
IUPAC Name 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid
Standard InChI InChI=1S/C8H8O2/c1-2-7-3-8(4-7,5-7)6(9)10/h1H,3-5H2,(H,9,10)
Standard InChI Key SWXVUZAXPWUGDC-UHFFFAOYSA-N
SMILES C#CC12CC(C1)(C2)C(=O)O

Introduction

Chemical Structure and Fundamental Properties

The molecular structure of 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid features a highly strained BCP core with a bridgehead ethynyl group (-C≡CH) and a carboxylic acid moiety. The bicyclo[1.1.1]pentane scaffold imposes significant steric and electronic constraints, which influence reactivity and conformational stability. Key physicochemical properties include:

PropertyValueSource
CAS Number2091699-63-5
Molecular FormulaC₈H₈O₂
Molecular Weight136.15 g/mol
Density1.23 g/cm³ (estimated)
Boiling Point285°C (predicted)
SolubilityMiscible in THF, DMSO, MeOH

The ethynyl group enables click chemistry applications, while the carboxylic acid permits further derivatization via amidation or esterification. Spectroscopic characterization (e.g., 1H^1H NMR, 13C^{13}C NMR) reveals distinct signals for the BCP core: the bridgehead protons resonate at δ 2.21 ppm (singlet, 6H), and the carboxylic acid proton appears as a broad peak near δ 12 ppm .

Synthesis Methods and Optimization

Core Bicyclo[1.1.1]pentane Synthesis

Large-scale BCP synthesis typically employs photochemical [2+2] cycloadditions or propellane opening reactions. A notable method involves the in flow photochemical addition of propellane to diacetyl, yielding 1,3-diketone intermediates, which are subsequently hydrolyzed to dicarboxylic acids . For 3-ethynyl derivatives, post-functionalization of the BCP core is required.

Challenges and Solutions

  • Strain-Induced Reactivity: The BCP core’s strain accelerates side reactions. Low-temperature conditions (-5°C to 0°C) and inert atmospheres mitigate decomposition .

  • Scalability: Flow chemistry techniques improve yields for gram-scale synthesis (>1 kg/day) .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The BCP scaffold mimics tert-butyl or phenyl groups while offering improved metabolic stability and solubility. In protease inhibitors, 3-ethynyl-BCP-carboxylic acid enhances binding affinity by reducing steric clashes compared to bulkier tert-butyl groups .

Click Chemistry Applications

The ethynyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating rapid conjugation to biomolecules. For instance, 3-ethynyl-BCP-carboxylic acid has been used to synthesize:

  • Peptide Conjugates: Covalent attachment to azide-modified peptides for targeted drug delivery.

  • Polymer Networks: Cross-linking agent for biodegradable hydrogels .

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl₃): δ 12.1 (s, 1H, COOH), 2.21 (s, 6H, BCP-CH₂), 3.10 (s, 1H, C≡CH) .

  • 13C^{13}C NMR (101 MHz, CDCl₃): δ 175.2 (COOH), 85.4 (C≡CH), 74.1 (C≡C), 55.3 (BCP-C), 30.3 (BCP-CH₂) .

  • HRMS (ESI-TOF): m/z [M + Na]⁺ calcd. for C₈H₈O₂Na: 159.0422; found: 159.0418 .

Future Perspectives

  • Synthetic Innovations: Developing enantioselective routes to chiral BCP derivatives.

  • Drug Discovery: Expanding bioisosteric applications to GPCRs and ion channels.

  • Materials Science: Incorporating BCP motifs into metal-organic frameworks (MOFs) for catalytic applications .

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